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molecular formula C9H7FO3 B8528631 1-Methoxy-2-fluoro-4-glyoxyloylbenzene CAS No. 81593-27-3

1-Methoxy-2-fluoro-4-glyoxyloylbenzene

Cat. No. B8528631
M. Wt: 182.15 g/mol
InChI Key: MZQGHEWJZLNLIN-UHFFFAOYSA-N
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Patent
US05476851

Procedure details

Selenium oxide (4.953 g) is heated to dissolve in 100 ml aqueous dioxane (95:5 dioxane: H2O). The 3-fluoro-4-methoxyacetophenone (5.00 g) is added to the mixture. The resulting mixture is refluxed overnight then coiled. The precipitated selenium metal is filtered. The filtrate is concentrated in vacuo to give a brown thick gum. It is recrystallized from -~200 ml hot H2O, filtered hot and allowed to stand at RT overnight. The precipitated pale pink flake are filtered, washed with H2O and let air dried to give 1-methoxy-2-fluoro-4-glyoxyloylbenzene, which is used directly in the next step.
Quantity
4.953 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Se]=[O:2].[CH3:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]([F:14])[CH:7]=1)=[O:5]>O1CCOCC1>[CH3:13][O:12][C:9]1[CH:10]=[CH:11][C:6]([C:4](=[O:5])[CH:3]=[O:2])=[CH:7][C:8]=1[F:14]

Inputs

Step One
Name
Quantity
4.953 g
Type
reactant
Smiles
[Se]=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC(=O)C1=CC(=C(C=C1)OC)F
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated selenium metal is filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown thick gum
CUSTOM
Type
CUSTOM
Details
It is recrystallized from -~200 ml hot H2O
FILTRATION
Type
FILTRATION
Details
filtered hot
FILTRATION
Type
FILTRATION
Details
The precipitated pale pink flake are filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)C(C=O)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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